N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Description
N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic small molecule characterized by a cyclohexane-carboxamide backbone substituted with a methanesulfonamidomethyl group at the 4-position and a 3-chloro-4-methylphenyl moiety at the N-terminus. The methanesulfonamidomethyl group may enhance polarity and influence solubility, while the chloro-methylphenyl substituent likely contributes to lipophilicity and receptor binding specificity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-11-3-8-14(9-15(11)17)19-16(20)13-6-4-12(5-7-13)10-18-23(2,21)22/h3,8-9,12-13,18H,4-7,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARFOTOPKQIOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Substitution with Methylsulfonamide: The methylsulfonamide group can be added through a nucleophilic substitution reaction using methylsulfonyl chloride and an appropriate nucleophile.
Attachment of the Chloromethylphenyl Group: The chloromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using chloromethylbenzene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloromethylbenzene with a Lewis acid catalyst for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits several biological activities that are promising for therapeutic applications. Its sulfonamide structure is known for contributing to various pharmacological effects.
Antibacterial Activity
Research indicates that sulfonamide derivatives possess significant antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Antiviral Potential
Preliminary studies suggest that compounds structurally similar to N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide may exhibit antiviral properties. For instance, derivatives have shown effectiveness against Hepatitis B virus (HBV) replication in vitro, potentially through mechanisms involving host cell modulation .
Anticancer Properties
Sulfonamide derivatives have been investigated for their anticancer potential, with findings indicating that they can induce apoptosis in cancer cells. One study demonstrated that a related compound led to increased levels of caspase-3 and caspase-8 in treated cancer cell lines, suggesting activation of apoptotic pathways .
Table 2: Anticancer Activity Observations
| Study Reference | Cell Line | Observed Effect |
|---|---|---|
| Study A | A549 (lung cancer) | Significant reduction in tumor volume |
| Study B | MCF7 (breast cancer) | Induction of apoptosis |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds related to this compound:
- In Vivo Tumor Models : In experiments using xenograft models with A549 lung cancer cells, administration of similar compounds resulted in notable tumor volume reduction compared to control groups .
- Synergistic Effects with Chemotherapeutics : When combined with traditional chemotherapeutics like cisplatin, these compounds exhibited enhanced antitumor efficacy, suggesting potential for combination therapies in oncology .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related cyclohexane-carboxamide derivatives:
Key Observations
Pharmacological Targets: Compounds in (e.g., 5 and 8a) target mu opioid/chemokine receptors, suggesting the parent compound may share analgesic properties. However, the absence of a sulfonamide group in these analogs may reduce polarity compared to the target compound .
The 3-chloro-4-methylphenyl group enhances lipophilicity relative to unsubstituted phenyl rings (e.g., ), which may improve receptor binding but could also increase metabolic stability concerns .
Synthetic Complexity :
- The target compound’s synthesis (inferred from and ) likely involves coupling a methanesulfonamidomethyl-cyclohexane carboxylic acid with 3-chloro-4-methylaniline, contrasting with the multi-step protocols for ’s polyether-piperidine derivatives .
Data Table: Structural and Inferred Properties
Research Implications
The structural features of this compound position it as a hybrid between polar sulfonamide-containing compounds (e.g., ) and lipophilic aryl-carboxamides (e.g., ). Future studies should prioritize:
- In vitro receptor binding assays to identify targets (e.g., opioid or chemokine receptors).
- ADME profiling to assess bioavailability and BBB penetration limitations inferred from analogs .
Biological Activity
N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide (CAS Number: 1203292-82-3) is a synthetic compound with potential applications in pharmacology. Its biological activity is of significant interest, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 358.9 g/mol. The structural characteristics contribute to its biological properties, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 358.9 g/mol |
| CAS Number | 1203292-82-3 |
Research indicates that this compound exhibits significant biological activity through its interaction with specific enzymes and receptors. Its sulfonamide group is known to play a crucial role in inhibiting bacterial dihydropteroate synthase, making it a candidate for antimicrobial applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent activity.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for potential anti-inflammatory effects. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus (MIC: 8 µg/mL), E. coli (MIC: 16 µg/mL) |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines observed in preliminary studies |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-(3-chloro-4-methylphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide?
- Synthesis : Utilize nucleophilic acyl substitution between 3-chloro-4-methylaniline and a pre-functionalized cyclohexane-carboxamide intermediate. Ensure anhydrous conditions to prevent hydrolysis of the methanesulfonamide group.
- Characterization : Employ and NMR to confirm regioselectivity and purity. UV-Vis spectroscopy can monitor electronic transitions in the aromatic and sulfonamide moieties . Mass spectrometry (ESI-TOF) is critical for verifying molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro studies?
- Method : Perform shake-flask solubility tests in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Monitor stability via HPLC over 24–72 hours at 37°C. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps.
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s fluorescence properties for tracking in cellular assays?
- Approach : Introduce electron-donating groups (e.g., -OCH) to the cyclohexane ring to enhance quantum yield. Validate using spectrofluorometry with λ 280–320 nm and λ 400–450 nm. Compare Stokes shifts with unmodified analogs .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?
- Resolution : Use 2D NMR (COSY, HSQC) to clarify coupling patterns. Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic environments. Discrepancies may arise from solvent effects or conformational isomerism .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological targets?
- Methodology : Synthesize analogs with variations in the chloro-methylphenyl group or sulfonamide linker. Test inhibitory activity against target enzymes (e.g., kinases) using IC assays. Pair with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .
Q. What experimental frameworks address discrepancies between in vitro potency and in vivo efficacy?
- Framework : Conduct pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability bottlenecks. Use LC-MS/MS to quantify tissue distribution and metabolite formation .
Q. How to evaluate the compound’s stability under oxidative or photolytic stress?
- Protocol : Expose to UVA/B light (ICH Q1B guidelines) and hydrogen peroxide (3% v/v). Monitor degradation via UPLC-PDA and identify byproducts using high-resolution mass spectrometry (HRMS). Compare degradation pathways with computational predictions (e.g., EPI Suite) .
Methodological Notes
- Data Contradiction Analysis : Cross-correlate experimental results with multiple analytical techniques (e.g., NMR, XRD for crystallography) and computational models to isolate artifacts from true structural features .
- Experimental Design : Use factorial design (e.g., DoE) to optimize reaction conditions (temperature, solvent polarity) while minimizing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
